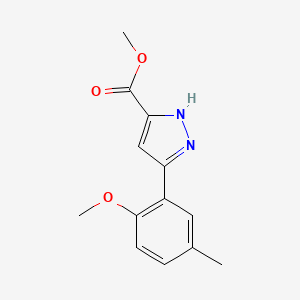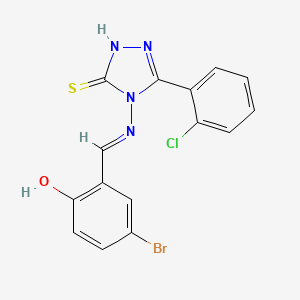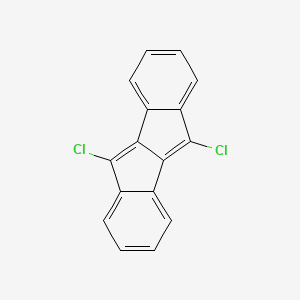
methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2-metoximetil-5-metilfenil)-1H-pirazol-5-carboxilato de metilo es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto específico se caracteriza por la presencia de un grupo metoxilo y un grupo metilo en el anillo fenilo, así como un grupo éster carboxilato en el anillo pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(2-metoximetil-5-metilfenil)-1H-pirazol-5-carboxilato de metilo típicamente implica la reacción de 2-metoximetil-5-metilfenilhidrazina con acetoacetato de etilo en condiciones ácidas o básicas para formar el anillo pirazol. El intermedio resultante se esterifica luego con metanol en presencia de un catalizador como el ácido sulfúrico para obtener el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados para un control preciso de las condiciones de reacción y técnicas de purificación eficientes como la cristalización o la cromatografía para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(2-metoximetil-5-metilfenil)-1H-pirazol-5-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: Los átomos de hidrógeno en el anillo pirazol se pueden sustituir por diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Se pueden utilizar reactivos electrófilos o nucleófilos, dependiendo de la sustitución deseada, en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de diversos derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
El 3-(2-metoximetil-5-metilfenil)-1H-pirazol-5-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora como un posible compuesto principal para el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-(2-metoximetil-5-metilfenil)-1H-pirazol-5-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-metoxifenil)-1H-pirazol-5-carboxilato de metilo
- 3-(2-metilfenil)-1H-pirazol-5-carboxilato de metilo
- 3-(2-metoximetil-4-metilfenil)-1H-pirazol-5-carboxilato de metilo
Singularidad
El 3-(2-metoximetil-5-metilfenil)-1H-pirazol-5-carboxilato de metilo es único debido a la posición específica de los grupos metoxilo y metilo en el anillo fenilo, lo que puede influir en su reactividad química y actividad biológica. Esta singularidad estructural puede conducir a propiedades y aplicaciones distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-12(17-2)9(6-8)10-7-11(15-14-10)13(16)18-3/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
GHKRNUHVFVDXCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)



![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)




